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molecular formula C8H9ClO2 B1351842 4-Chloro-2-methoxybenzyl alcohol CAS No. 90296-27-8

4-Chloro-2-methoxybenzyl alcohol

Cat. No. B1351842
M. Wt: 172.61 g/mol
InChI Key: AXXPZAITCCIOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747023B1

Procedure details

In methylene chloride (80 ml) was dissolved (4-chloro-2-methoxyphenyl)methanol (3.69 g). Under ice cooling, molecular sieve 4A (4.57 g), N-methylmorpholine (2.81 g) and tetra-n-propylammonium perruthenate (420 mg) were added to the resulting solution, followed by stirring at room temperature for 2.5 hours. The reaction mixture was distilled under reduced pressure. The residue was subjected to chromatography on a silica gel column (hexane:ethyl acetate=9:1), whereby the title compound (3.07 g) was obtained as pale yellow oil.
[Compound]
Name
4A
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
catalyst
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([O:10][CH3:11])[CH:3]=1.CN1CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]([O:10][CH3:11])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
4A
Quantity
4.57 g
Type
reactant
Smiles
Name
Quantity
2.81 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
420 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
Step Two
Name
Quantity
3.69 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CO)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The reaction mixture was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
was obtained as pale yellow oil

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)C=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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